3-(Dimethylamino)acrylonitrile

Overview

Description

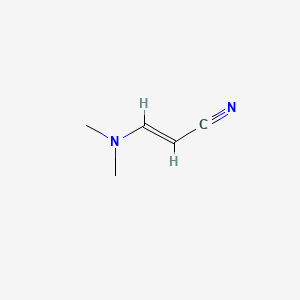

“3-(Dimethylamino)acrylonitrile” is a chemical compound with the molecular formula C5H8N2. It has a molecular weight of 96.13 . It is also known by other names such as “3-(dimethylamino)prop-2-enenitrile” and "trans-dimethylamino acrylonitrile" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as (CH3)2NCH=CHCN . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

“this compound” is a liquid with a density of 0.878 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.533 (lit.) . The boiling point is 76-80 °C/0.3 mmHg (lit.) .Scientific Research Applications

Spectroscopic Characteristics and Molecular Structure

- 3-(Dimethylamino)acrylonitrile derivatives have been studied for their infrared spectra and molecular structure. Notably, 2-cyano-3,3-bis(dimethylamino)acrylonitrile and 2-methoxycarbonyl-3,3-bis(dimethylamino)acrylonitrile exhibit significant polarization in their C=C bonds and display both molecular and zwitterionic characteristics (Binev & Binev, 1997).

Chemical Reactivity and Cycloadditions

- Research on the reactivity of derivatives like 1,1-bis(dimethylamino)-1,3-butadiene with olefins like acrylonitrile has revealed interesting pathways, including cycloaddition and zwitterion formation. Such reactions are significant for understanding the chemical behavior of these compounds (Sustmann & Rogge, 1990).

Crystal Structures and Intermolecular Interactions

- The Z/E isomerism of certain this compound derivatives has been explored, with investigations into their crystal structures and secondary intermolecular interactions. This research provides insights into the stability and molecular configurations of these compounds (Tammisetti et al., 2018).

Fluorescence Properties

- Studies have been conducted on the fluorescence improvement of (dimethylamino)arylacrylonitrile derivatives. The molecular packing and the effects of substituents on crystal lattices and photochemical behavior in the solid state are areas of interest (Percino et al., 2013).

Synthesis of Novel Compounds

- This compound has been utilized in the synthesis of new compounds, such as heteroarylindoles. These have applications in various fields, including medicinal chemistry (Radwan et al., 2009).

Polymerization Initiators

- Some derivatives of this compound, such as tetrakis(dimethylamido)titanium(IV), have been researched as initiators for the polymerization of acrylonitrile. This research is significant for understanding and improving industrial polymerization processes (Billingham et al., 1972).

Antifouling Properties in Membranes

- The incorporation of zwitterionic groups derived from this compound in ultrafiltration membranes has shown improved antifouling properties. This advancement is crucial for applications in water treatment and purification (Sun et al., 2006).

Safety and Hazards

“3-(Dimethylamino)acrylonitrile” is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Eye irritation, Category 2 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Mechanism of Action

Target of Action

It has been investigated for vestibular toxicity in wild type (129s1) and cyp2e1-null mice via cyp2e1-mediated metabolism .

Mode of Action

The compound’s mode of action might be related to its metabolism by the CYP2E1 enzyme .

Result of Action

It has been associated with vestibular toxicity in certain mouse models .

properties

IUPAC Name |

(E)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBIZXAEDFPNL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878800 | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35520-41-3, 2407-68-3 | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2407-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-(Dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions has 3-(Dimethylamino)acrylonitrile been shown to undergo?

A1: this compound has demonstrated versatility as a reagent in various organic reactions. For example, it can react with 1,3-cyclohexanedione derivatives to form tetrahydroquinolinone derivatives, highlighting its potential in constructing heterocyclic systems. [] Additionally, it has been successfully employed in the synthesis of Neratinib, an irreversible tyrosine kinase inhibitor. In this multi-step synthesis, this compound plays a crucial role by reacting with a quinoline derivative, leading to the formation of a key intermediate. [] Furthermore, research indicates its utility in synthesizing heteroaryl-substituted enamines, which can then be converted to valuable building blocks such as heteroaryl-substituted acetaldoximes and acetonitriles. []

Q2: Are there any specific reaction conditions that have been found to be particularly effective when using this compound?

A2: Yes, several studies have optimized reaction conditions for reactions involving this compound. In the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, researchers found that using a 1:1.5:2 molar ratio of this compound, trifluoroacetyl chloride, and triethylamine (TEA) respectively during an acylation reaction resulted in a significantly improved yield of 78.6%. [] This highlights the importance of carefully controlling stoichiometry when working with this compound.

Q3: Has this compound been utilized in the synthesis of any pharmaceutically relevant compounds?

A3: Yes, this compound has proven valuable in the synthesis of Neratinib. [] Neratinib is a potent and irreversible tyrosine kinase inhibitor with clinical applications in treating HER2-positive breast cancer. This highlights the potential of this compound as a building block for creating compounds with therapeutic value.

Q4: Are there alternative synthetic routes or substitutes available for reactions involving this compound?

A4: While this compound offers unique reactivity, exploring alternative synthetic routes and substitutes is crucial for optimizing reaction efficiency and cost-effectiveness. For instance, in the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, researchers successfully replaced phosgene with trifluoroacetyl chloride as an acylating agent, resulting in a safer and more practical approach. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)

![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)